2-Cyanopiperidine-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

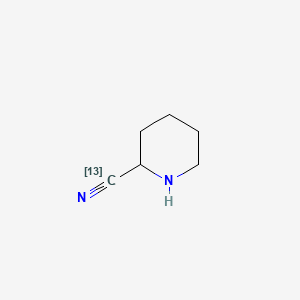

2-Cyanopiperidine-13C is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of piperidine, where the carbon-13 isotope is incorporated into the cyanide group. This compound is valuable in various fields due to its unique properties and applications in isotopic labeling studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopiperidine-13C typically involves the incorporation of the carbon-13 isotope into the cyanide group of piperidine. One common method is the reaction of piperidine with a carbon-13 labeled cyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the integrity of the carbon-13 label .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyanopiperidine-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Cyanopiperidine-13C is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Chemistry: Used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.

Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to monitor the distribution and metabolism of labeled compounds.

Industry: Applied in the synthesis of labeled compounds for use in various industrial processes

Wirkmechanismus

The mechanism of action of 2-Cyanopiperidine-13C is primarily related to its role as an isotopic tracer. By incorporating the carbon-13 isotope, researchers can track the movement and transformation of the compound in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and the fate of compounds in different environments .

Vergleich Mit ähnlichen Verbindungen

2-Cyanopiperidine: The non-labeled version of the compound.

2-Cyanopyridine: Another nitrile-containing compound with similar reactivity.

2-Cyanopiperidine-15N: A nitrogen-15 labeled version of the compound.

Uniqueness: 2-Cyanopiperidine-13C is unique due to the incorporation of the carbon-13 isotope, which provides distinct advantages in isotopic labeling studies. This allows for precise tracking and analysis of the compound in various applications, making it a valuable tool in scientific research .

Biologische Aktivität

2-Cyanopiperidine-13C is a stable isotope-labeled compound that has garnered attention in various fields, particularly in biochemical and pharmacological research. The incorporation of the carbon-13 isotope allows for advanced tracing and analysis in metabolic studies, enhancing our understanding of biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by its piperidine structure with a cyano group and a carbon-13 isotope substitution. This modification not only alters its physical properties but also influences its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathways : As a labeled compound, it participates in various metabolic pathways, allowing researchers to trace its incorporation into biomolecules.

- Enzyme Interactions : The compound may interact with specific enzymes, impacting their activity and influencing metabolic fluxes.

Case Studies

- Carbon Isotope Labeling : Recent studies have utilized this compound for late-stage carbon isotope labeling in complex biochemical pathways. This technique enables the tracking of metabolic transformations and the elucidation of biosynthetic routes in living organisms .

- Impact on Enzyme Activity : Research has shown that compounds similar to this compound can affect enzyme activities, particularly those involved in carbon fixation processes. The isotopic labeling provides insights into the efficiency and regulation of these enzymes under varying environmental conditions .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmacological Research : It aids in drug development by providing insights into metabolic pathways affected by pharmaceutical compounds.

- Environmental Studies : The compound's isotopic labeling capabilities are useful for studying carbon cycling in ecosystems.

Eigenschaften

IUPAC Name |

piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.